molecular formula C15H19NO3 B2539954 Methyl 4-(1-acetylpiperidin-4-yl)benzoate CAS No. 2490403-99-9

Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Cat. No.: B2539954
CAS No.: 2490403-99-9
M. Wt: 261.321
InChI Key: HJBMLBJAHQQDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-acetylpiperidin-4-yl)benzoate is a synthetic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is known for its unique structure, which includes a piperidine ring and a benzoate ester group

Scientific Research Applications

Methyl 4-(1-acetylpiperidin-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Piperidine derivatives, such as Methyl 4-(1-acetylpiperidin-4-yl)benzoate, have been studied for their potential therapeutic applications . These compounds have shown a wide variety of biological activities, suggesting potential future directions for research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-acetylpiperidin-4-yl)benzoate typically involves the reaction of 4-(1-acetylpiperidin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-acetylpiperidin-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-(1-acetylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoate ester group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-benzylpiperidin-4-yl)benzoate
  • Methyl 4-(1-phenylpiperidin-4-yl)benzoate
  • Methyl 4-(1-methylpiperidin-4-yl)benzoate

Uniqueness

Methyl 4-(1-acetylpiperidin-4-yl)benzoate is unique due to its specific acetyl group attached to the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(1-acetylpiperidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-9-7-13(8-10-16)12-3-5-14(6-4-12)15(18)19-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMLBJAHQQDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.